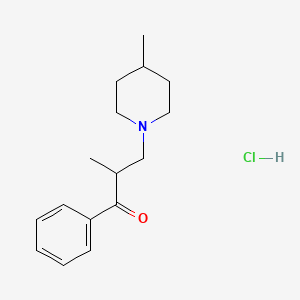
2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride, also known as MPPP, is a synthetic chemical compound that belongs to the class of phenethylamines. It is a potent psychostimulant that has been used in scientific research to study the mechanisms of action of other similar compounds. MPPP has been synthesized using various methods, and its effects on the biochemical and physiological processes of the body have been extensively studied.
Mechanism of Action
2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride acts as a potent psychostimulant by increasing the release of dopamine and serotonin neurotransmitters in the brain. It also inhibits the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This results in increased stimulation of the central nervous system, leading to a feeling of euphoria, increased energy, and decreased appetite.
Biochemical and Physiological Effects
2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride has been shown to have a wide range of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also increases the levels of glucose and lactate in the blood. 2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride has been shown to have neurotoxic effects on dopamine neurons in the brain, leading to a decrease in dopamine levels over time.
Advantages and Limitations for Lab Experiments
2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride has several advantages for use in lab experiments. It is a potent psychostimulant that can be used to study the effects of similar compounds on the central nervous system. It is also a reference compound that can be used to compare the effects of other compounds. However, 2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride has several limitations for use in lab experiments. It is highly addictive and can lead to dependence and withdrawal symptoms. It also has neurotoxic effects on dopamine neurons in the brain, which can limit its use in long-term studies.
Future Directions
There are several future directions for the study of 2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride. One direction is to study the effects of 2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride on other neurotransmitter systems, such as norepinephrine and acetylcholine. Another direction is to study the long-term effects of 2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride on the brain and behavior. Further research is needed to develop safer and more effective psychostimulants for use in the treatment of certain medical conditions.
Synthesis Methods
2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride can be synthesized through various methods, including the Leuckart-Wallach reaction, the Friedel-Crafts reaction, and the reductive amination reaction. The Leuckart-Wallach reaction involves the reaction of phenylacetone with formamide and hydrochloric acid to produce 2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride. The Friedel-Crafts reaction involves the reaction of benzene with propionyl chloride and aluminum chloride to produce phenylpropanone, which is then reacted with 4-methylpiperidine to produce 2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride. The reductive amination reaction involves the reaction of phenylacetone with methylamine and sodium borohydride to produce 2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride.
Scientific Research Applications
2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride has been used in scientific research to study the mechanisms of action of other similar compounds, such as amphetamines and cathinones. It has been used as a reference compound to compare the effects of other compounds on the central nervous system. 2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride has also been used to study the effects of psychostimulants on dopamine and serotonin neurotransmission.
properties
IUPAC Name |
2-methyl-3-(4-methylpiperidin-1-yl)-1-phenylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO.ClH/c1-13-8-10-17(11-9-13)12-14(2)16(18)15-6-4-3-5-7-15;/h3-7,13-14H,8-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPAPJACYHRRRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-3-piperidino-propiophenone monohydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-(2-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6059031.png)
![7-(2,3-dimethoxybenzyl)-2-(2-thienylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6059037.png)

![3-{2-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6059048.png)
![3-{2-[4-(2-fluorophenoxy)-1-piperidinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6059055.png)
![1-(3-chlorophenyl)-4-[1-(2,5-dimethoxybenzyl)-3-piperidinyl]piperazine](/img/structure/B6059063.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6059066.png)
![1-(2-phenylethyl)-N-[1-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6059067.png)
![2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B6059071.png)
![ethyl 4-(3-phenylpropyl)-1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinecarboxylate](/img/structure/B6059086.png)
![N-[(3-isobutyl-5-isoxazolyl)methyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6059098.png)
![4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone](/img/structure/B6059104.png)
![3-(3-fluorophenyl)-4-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1-(4-methoxyphenyl)-1H-pyrazole](/img/structure/B6059109.png)
![6-({4-[1-(2,2-dimethylpropyl)-3-pyrrolidinyl]-1-piperidinyl}carbonyl)-3(2H)-pyridazinone](/img/structure/B6059130.png)